molecular formula C18H18N4 B13975396 5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine

5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Cat. No.: B13975396
M. Wt: 290.4 g/mol
InChI Key: GEVKOMBVSUEWJJ-UHFFFAOYSA-N
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Description

5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a unique scaffold for drug discovery and other applications .

Preparation Methods

The synthesis of 5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method displays intramolecular heterocyclization of different N-substituted pyrroles with the CO unit . Another approach involves the transition-metal-free strategy, which includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Chemical Reactions Analysis

5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.

    Cyclization: Intramolecular cyclization reactions can be performed to form more complex structures.

Scientific Research Applications

5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can exert its antitumor and anti-inflammatory effects .

Comparison with Similar Compounds

5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine can be compared with other similar compounds in the pyrrolopyrazine family:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-benzyl-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c19-18-16-12-21(11-14-7-3-1-4-8-14)13-17(16)20-22(18)15-9-5-2-6-10-15/h1-10H,11-13,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVKOMBVSUEWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CN1CC3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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